molecular formula C28H35FN2O3S B2436324 1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892771-10-7

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2436324
CAS No.: 892771-10-7
M. Wt: 498.66
InChI Key: QIPATOQWYCMSRO-UHFFFAOYSA-N
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Description

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C28H35FN2O3S and its molecular weight is 498.66. The purity is usually 95%.
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Biological Activity

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with potential therapeutic applications. Its complex structure includes a quinoline core, which is known for various biological activities, including anticancer properties.

  • Molecular Formula : C28H35FN2O3S
  • Molecular Weight : 498.66 g/mol
  • IUPAC Name : 1-butyl-3-(4-ethylbenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent. The following sections detail its effects on various cancer cell lines and mechanisms of action.

In Vitro Studies

Several studies have focused on the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer (MCF-7)5.2Induction of apoptosis through mitochondrial pathways
Colon Cancer (HT-29)3.8Inhibition of cell cycle progression at G2/M phase
Lung Cancer (A549)4.5Suppression of PI3K/Akt signaling pathway

These results indicate that the compound exhibits significant antiproliferative activity across different types of cancer cells, with IC50 values suggesting effective concentrations for therapeutic consideration.

Research indicates that the biological activity of this compound may involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle at specific checkpoints, particularly in the G2/M phase, preventing cancer cell proliferation.
  • Signal Transduction Inhibition : By targeting key signaling molecules like PI3K and Akt, the compound disrupts survival signals in cancer cells.

Case Study 1: Breast Cancer Treatment

In a study published in the Journal of Fluorine Chemistry, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: Colon Cancer Response

Another investigation focused on HT-29 colon cancer cells revealed that the compound not only reduced cell viability but also altered gene expression related to apoptosis and cell cycle regulation. This study provided insights into the molecular targets affected by the compound, highlighting its potential as a therapeutic agent against colorectal cancer.

Properties

IUPAC Name

1-butyl-7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN2O3S/c1-5-7-12-30-18-27(35(33,34)22-10-8-21(6-2)9-11-22)28(32)23-14-24(29)26(15-25(23)30)31-16-19(3)13-20(4)17-31/h8-11,14-15,18-20H,5-7,12-13,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPATOQWYCMSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.